molecular formula C8H15NS B009017 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole CAS No. 102199-23-5

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole

Cat. No.: B009017
CAS No.: 102199-23-5
M. Wt: 157.28 g/mol
InChI Key: HHQSUSGDCHSDTO-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the treatment of acetone with thiol at room temperature, leading to the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound exhibits antimicrobial, antifungal, and antiviral activities. It is studied for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density allow it to participate in binding interactions with enzymes and receptors, leading to its biological effects. The specific pathways and targets depend on the particular application and the derivative of the compound being studied .

Comparison with Similar Compounds

  • 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)thiazole
  • 2-isopropyl-5,5-dimethyl-2,5-dihydro-thiazole
  • Thiazole,2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)

Comparison: 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQSUSGDCHSDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NCC(S1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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